REACTION_CXSMILES
|
C(O)(=O)/C=C/C1C=CC(O)=C(OC)C=1.N[C@H](C(O)=O)CC(=O)O.[C:24](O)(=[O:34])[C:25]1[CH:33]=[CH:32][C:30]([OH:31])=[C:27]([O:28][CH3:29])[CH:26]=1>>[O:34]=[CH:24][C:25]1[CH:33]=[CH:32][C:30]([OH:31])=[C:27]([O:28][CH3:29])[CH:26]=1.[CH3:29][O:28][C:27]1[CH:26]=[C:25]([CH2:24][OH:34])[CH:33]=[CH:32][C:30]=1[OH:31]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(O)=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(OC)=C(O)C=C1)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
The added ferulic acids are consumed completely
|
Reaction Time |
15 d |
Name
|
|
Type
|
product
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |